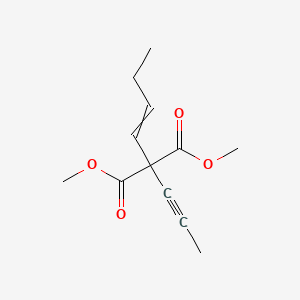
Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound with a complex structure that includes both alkyne and alkene functional groups
Preparation Methods
The synthesis of Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves multi-step organic reactions. One common method includes the reaction of dimethyl malonate with propargyl bromide under basic conditions to introduce the prop-1-yn-1-yl group. This is followed by the addition of but-1-en-1-yl group through a palladium-catalyzed coupling reaction. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using reagents like potassium permanganate or ozone.
Reduction: The alkyne and alkene groups can be selectively reduced to alkanes using hydrogenation with palladium or platinum catalysts.
Substitution: The ester groups can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters. Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. .
Scientific Research Applications
Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms .
Comparison with Similar Compounds
Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate can be compared to other compounds with similar structures, such as:
Dimethyl 2-(prop-2-yn-1-yl)malonate: Similar in having a propargyl group but lacks the but-1-en-1-yl group.
Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate: A closely related compound with slight structural differences.
Propargyl-containing compounds: These compounds share the propargyl group and are known for their wide application in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its combination of alkyne and alkene groups, which provides distinct reactivity and potential for diverse applications
Properties
CAS No. |
113704-38-4 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
dimethyl 2-but-1-enyl-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C12H16O4/c1-5-7-9-12(8-6-2,10(13)15-3)11(14)16-4/h7,9H,5H2,1-4H3 |
InChI Key |
JMAZGPSOMKUKDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(C#CC)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


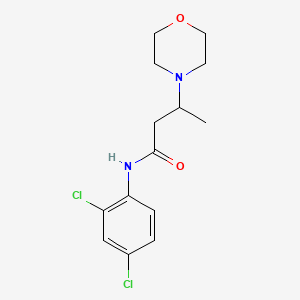
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
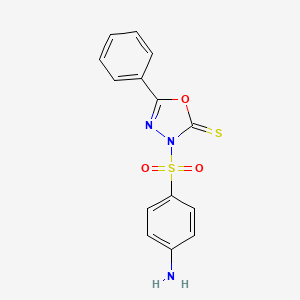
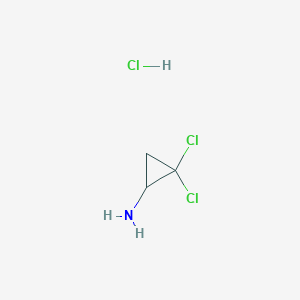
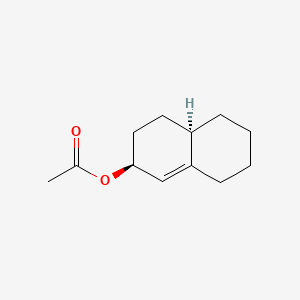

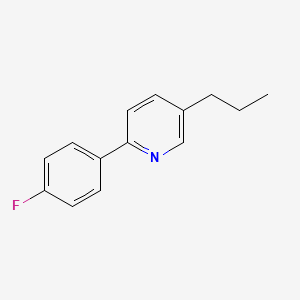




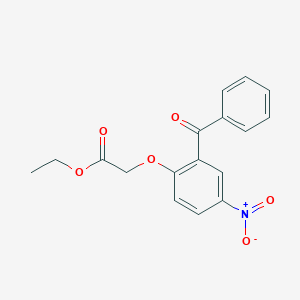
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
